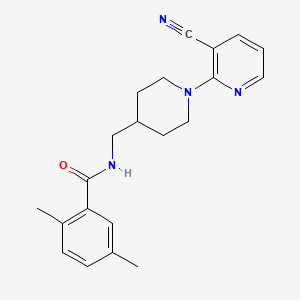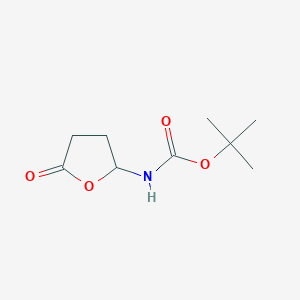![molecular formula C18H18Cl3N3O B2624443 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 383146-63-2](/img/structure/B2624443.png)
3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as 3,4-DCBC, is a synthetic organic compound that has been used in scientific research for its biochemical and physiological effects. It is a member of the class of compounds known as benzamides, which are derivatives of the aromatic amide group. 3,4-DCBC is a crystalline solid with a molecular weight of 343.07 g/mol and a melting point of 155-156 °C.
Scientific Research Applications
3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide has been used in scientific research for its biochemical and physiological effects. It has been studied for its ability to modulate the activity of certain enzymes, such as acetylcholinesterase, and for its potential to act as an anti-inflammatory agent. It has also been studied for its ability to inhibit the growth of cancer cells.
Mechanism of Action
Target of Action
It is known that compounds containing an n-methylpiperazine fragment, such as this one, often interact with various receptors in the body .
Mode of Action
It is known that n-methylpiperazine derivatives can bind with high affinity to multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
It is known that n-methylpiperazine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that n-methylpiperazine derivatives can have a variety of biological effects, depending on their specific targets and mode of action .
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide in laboratory experiments include its low toxicity, its low cost, and its ability to inhibit the growth of cancer cells. The main limitations of using this compound in laboratory experiments are its lack of specificity for certain enzymes, its lack of efficacy in vivo, and its lack of ability to penetrate the cell membrane.
Future Directions
Future research on 3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide should focus on further elucidating its mechanism of action, exploring its potential to act as an anti-inflammatory agent, and determining its efficacy in vivo. Additionally, further studies should be conducted to determine its ability to penetrate the cell membrane and its potential to be used as a therapeutic agent. Other potential future directions include exploring the potential of this compound to interact with other enzymes, and investigating its ability to modulate the activity of certain cellular pathways.
Synthesis Methods
3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide can be synthesized by the reaction of N-chlorosuccinimide and 5-chloro-2-(4-methylpiperazin-1-yl)benzaldehyde in the presence of an aqueous base. The reaction is conducted at a temperature of 95-105 °C in an inert atmosphere. The product is then purified by recrystallization from aqueous ethanol.
properties
IUPAC Name |
3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3O/c1-23-6-8-24(9-7-23)17-5-3-13(19)11-16(17)22-18(25)12-2-4-14(20)15(21)10-12/h2-5,10-11H,6-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYRJVYTEUNOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2624365.png)

![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2624367.png)

![3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2624372.png)

![2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2624375.png)

![Ethyl 5-[3-(4-chlorophenyl)sulfonylpropanoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B2624380.png)

